2,3,5,6-Tetramethylbenzenethiol
Overview
Description
2,3,5,6-Tetramethylbenzenethiol: is an organic compound with the molecular formula C10H14S . It is a derivative of benzenethiol, where four methyl groups are substituted at the 2, 3, 5, and 6 positions of the benzene ring. This compound is known for its distinct thiol group (-SH) attached to the benzene ring, which imparts unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetramethylbenzenethiol typically involves the thiolation of 2,3,5,6-tetramethylbenzene. One common method is the reaction of 2,3,5,6-tetramethylbenzene with sulfur and a reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,3,5,6-Tetramethylbenzenethiol can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: The thiol group can be reduced to form the corresponding hydrocarbon. Reducing agents such as sodium borohydride (NaBH4) are typically used.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed:
Oxidation: Disulfides, sulfonic acids
Reduction: Corresponding hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
2,3,5,6-Tetramethylbenzenethiol has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetramethylbenzenethiol involves its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzymatic activities and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Benzenethiol: Lacks the methyl substitutions, making it less sterically hindered.
2,4,6-Trimethylbenzenethiol: Has three methyl groups, leading to different steric and electronic properties.
2,3,5,6-Tetramethylbenzene: Lacks the thiol group, affecting its reactivity and applications.
Uniqueness: 2,3,5,6-Tetramethylbenzenethiol is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties.
Properties
IUPAC Name |
2,3,5,6-tetramethylbenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-6-5-7(2)9(4)10(11)8(6)3/h5,11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBHSNREDVBEMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366479 | |
Record name | 2,3,5,6-tetramethylbenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14786-84-6 | |
Record name | 2,3,5,6-tetramethylbenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,3,5,6-Tetramethylbenzenethiol interact with technetium to form the Tc(NO)(Cl)(tmbt)3 complex?
A1: The research paper describes the synthesis of a technetium(III) nitrosyl compound using this compound. When (n-Bu4N)(Tc(NO)Cl4) reacts with tmbt, three thiolate ligands (tmbt) replace three chloride ligands, forming the neutral compound Tc(NO)(Cl)(tmbt)3 []. This indicates that tmbt acts as a ligand, donating a pair of electrons from its sulfur atom to the technetium center. The resulting complex has a trigonal-bipyramidal geometry, with the three thiolate ligands occupying the equatorial plane and the nitrosyl (NO) and chloride (Cl) ligands occupying the axial positions [].
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